N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE
Overview
Description
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE is an organic compound that belongs to the class of dichloroanilines It is characterized by the presence of two chlorine atoms, a nitro group, and a furyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE typically involves the following steps:
Nitration: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce a nitro group at the desired position.
Furyl Group Introduction: The nitro-substituted intermediate is then reacted with a furyl-containing reagent under specific conditions to introduce the furyl group.
Methylene Bridge Formation: The final step involves the formation of a methylene bridge between the aniline and furyl groups, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The nitro and furyl groups play a crucial role in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloroaniline
- 2,6-dichloroaniline
- 3,4-dichloroaniline
- 3,5-dichloroaniline
Uniqueness
N-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-N-(2,5-DICHLOROPHENYL)AMINE is unique due to the presence of both nitro and furyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other dichloroaniline derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(2,5-dichlorophenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N2O3/c18-10-1-5-14(19)16(7-10)21-9-12-3-6-17(25-12)13-4-2-11(22(23)24)8-15(13)20/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWRKRFRRRDZGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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